3',4'-Dimethyl-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
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Overview
Description
3’,4’-Dimethyl-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is a complex organic compound with a unique structure that includes a benzophenone core and a spirocyclic moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dimethyl-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzophenone core: This can be achieved through Friedel-Crafts acylation of a suitable aromatic compound with an acyl chloride.
Introduction of the spirocyclic moiety: This step involves the reaction of the benzophenone intermediate with a spirocyclic amine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process .
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dimethyl-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzophenone core to a benzhydrol derivative.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3’,4’-Dimethyl-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in drug discovery research.
Medicine: It could be investigated for its pharmacological properties and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3’,4’-Dimethyl-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A simpler analog without the spirocyclic moiety.
Spirocyclic amines: Compounds with similar spirocyclic structures but different functional groups.
Dimethylbenzophenones: Compounds with similar substitution patterns on the benzophenone core.
Uniqueness
3’,4’-Dimethyl-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is unique due to its combination of a benzophenone core and a spirocyclic moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-17-7-8-19(15-18(17)2)22(25)21-6-4-3-5-20(21)16-24-11-9-23(10-12-24)26-13-14-27-23/h3-8,15H,9-14,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEJEHBFGWBFIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643767 |
Source
|
Record name | (3,4-Dimethylphenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-14-4 |
Source
|
Record name | (3,4-Dimethylphenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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